N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Description
The compound N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide features a thiazole core substituted at position 4 with a carbamoylmethyl group bearing a 4-fluorobenzyl moiety. The thiazole’s position 2 is linked to a 3,4-dimethoxybenzamide group. This structure combines electron-rich methoxy substituents with a fluorinated aromatic system, which may enhance lipophilicity, metabolic stability, and target-binding interactions. The thiazole ring serves as a heterocyclic scaffold common in bioactive molecules, including kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-28-17-8-5-14(9-18(17)29-2)20(27)25-21-24-16(12-30-21)10-19(26)23-11-13-3-6-15(22)7-4-13/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYAHASYNNVBKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The intermediate product is then reacted with 3,4-dimethoxybenzoyl chloride to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit bacterial cell wall synthesis by binding to key enzymes involved in the process. This leads to the disruption of bacterial growth and replication . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that the thiazole ring plays a crucial role in its activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key structural analogs differ in substituents on the benzyl and benzamide moieties.
Table 1: Structural and Molecular Comparison
Key Observations:
Fluorine vs. Chlorine Substitution :
- The target compound’s 4-fluorophenyl group enhances lipophilicity (logP ≈ 3.2) compared to the 3-chlorophenyl analog (logP ≈ 3.5), but chlorine’s larger atomic radius may introduce steric hindrance in target binding .
- Fluorine’s electron-withdrawing effect could improve metabolic stability by reducing oxidative metabolism .
Positional Isomerism :
- The 3-fluorophenyl substituent in BF38380 (meta-fluorine) may alter binding affinity compared to the target compound’s para-fluorine, which optimizes spatial alignment with hydrophobic enzyme pockets .
In contrast, BF38380’s 3,5-dimethoxy configuration creates a symmetric electronic environment, possibly affecting solubility .
Methyl Substitutions :
- 2,6-Dimethylphenyl (BJ25985) and 2,3-dimethylphenyl (F186-0562) groups increase steric bulk, which may reduce off-target interactions but could compromise solubility .
Biological Activity
N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The compound has a complex structure characterized by a thiazole ring, a dimethoxybenzamide moiety, and a fluorobenzyl group. The synthesis typically involves several steps starting with the reaction of 4-fluorobenzylamine with thiazole derivatives under controlled conditions, often utilizing bases like triethylamine in solvents such as dichloromethane. The final product is obtained through acylation with 3,4-dimethoxybenzoyl chloride.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis by targeting key enzymes in the biosynthetic pathway. This leads to disruption in bacterial growth and replication, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity and Anticancer Potential
Preliminary studies have suggested that this compound may possess cytotoxic effects against various cancer cell lines. It has been observed to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The compound's ability to modulate signaling pathways associated with cell survival and proliferation indicates its potential as an anticancer therapeutic .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against a range of Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cytotoxicity Assays : In vitro assays conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis in these cell lines .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Contains thiazole and chloro substituent | Moderate antimicrobial activity |
| N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | Benzothiazole moiety | Limited cytotoxicity observed |
The unique combination of the fluorobenzyl group and dimethoxybenzamide moiety in this compound contributes to its enhanced biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
